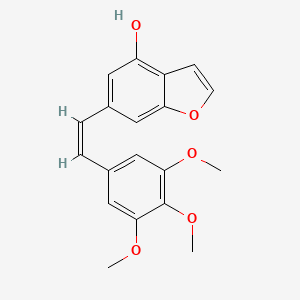
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound consists of a pyrrolidinone ring and a dodecanoylamino group, making it a versatile molecule in both organic synthesis and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dodecanoylamino)acetic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a protein crosslinker and its interactions with biological molecules.
Medicine: Explored for its potential anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate involves its interaction with specific molecular targets. In biological systems, it may act by modifying lysine residues in proteins, thereby affecting protein function and signaling pathways. The compound’s reactivity with amino groups makes it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 2-(phenyl)acetate: Similar structure but with a phenyl group instead of a dodecanoylamino group.
(2,5-dioxopyrrolidin-1-yl) 2-(tritylsulfanyl)acetate: Contains a tritylsulfanyl group, offering different reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving membrane interactions and hydrophobic environments .
Propriétés
Numéro CAS |
823780-55-8 |
|---|---|
Formule moléculaire |
C18H30N2O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate |
InChI |
InChI=1S/C18H30N2O5/c1-2-3-4-5-6-7-8-9-10-11-15(21)19-14-18(24)25-20-16(22)12-13-17(20)23/h2-14H2,1H3,(H,19,21) |
Clé InChI |
GSZFFMKLGLNALZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


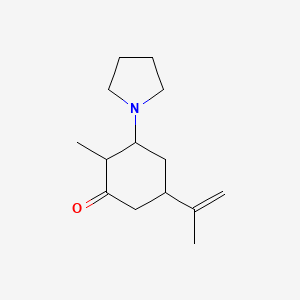
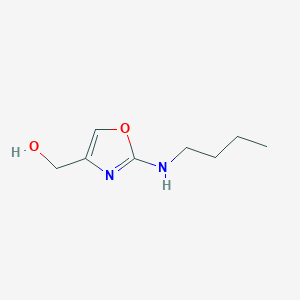
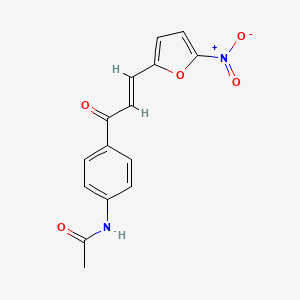
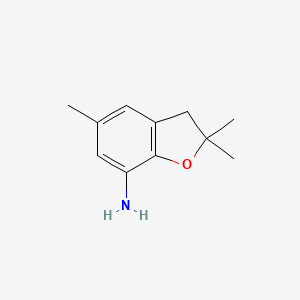
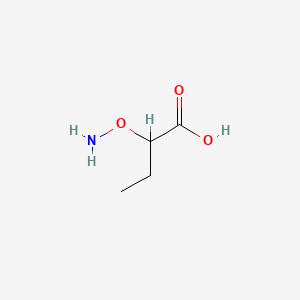

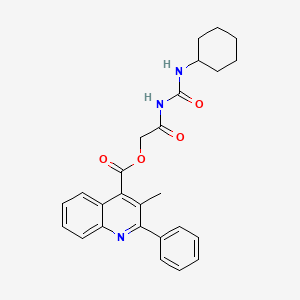
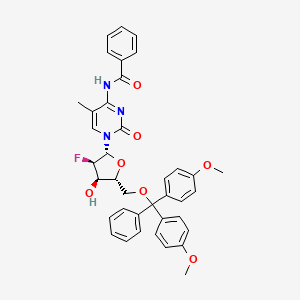

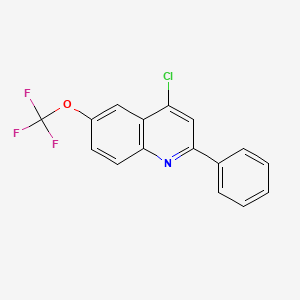

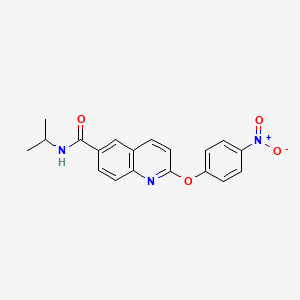
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
